Piridoxatina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

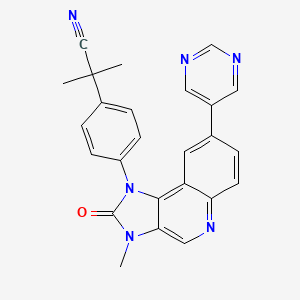

La piridoxatina es un miembro de la clase de dihidroxipiridirinas, específicamente 1,4-dihidroxipiridirin-2-ona, que lleva un sustituyente adicional de 6-etenil-2,4-dimetilciclohexilo en la posición 3 . Es conocida por sus diversas actividades biológicas, incluidas las propiedades antibióticas, anticancerígenas y antifúngicas .

Aplicaciones Científicas De Investigación

La piridoxatina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La piridoxatina ejerce sus efectos a través de múltiples mecanismos:

Acción Antifúngica: Interfiere con la biosíntesis de ergosterol en los hongos, lo que lleva a la acumulación de escualeno y lanosterol.

Acción Anticancerígena: Inhibe la metaloproteinasa de matriz-2 (Gelatinasa A), que juega un papel en la proliferación y metástasis de las células cancerosas.

Captación de Radicales: Actúa como un captador de radicales libres, protegiendo las células del daño oxidativo.

Direcciones Futuras

Chemical modifications of Pyridoxatin and its derivatives have been explored for various disease areas . The importance of Pyridoxatin in the management of several diseases has been recognized, and it’s expected to be a focus of future research . Another interesting direction is the bioconversion of Pyridoxine to Pyridoxamine, which may have industrial applications .

Análisis Bioquímico

Biochemical Properties

Pyridoxatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Pyridoxatin inhibits MMP-2 (Gelatinase A), which is involved in the breakdown of extracellular matrix components . This inhibition is crucial in preventing cancer metastasis and tissue degradation. Additionally, Pyridoxatin acts as a radical scavenger, reacting readily with radicals to eliminate them . It also inhibits DNA synthesis, which is vital for its anticancer properties .

Cellular Effects

Pyridoxatin has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridoxatin’s role as an antioxidant helps mitigate oxidative stress in cells, thereby protecting them from damage . It also affects iron metabolism by acting as an iron chelator, which is beneficial in conditions of iron overload . Furthermore, Pyridoxatin’s ability to inhibit DNA synthesis impacts cell proliferation, making it a potential anticancer agent .

Molecular Mechanism

At the molecular level, Pyridoxatin exerts its effects through several mechanisms. It binds to MMP-2, inhibiting its activity and preventing the degradation of extracellular matrix components . Pyridoxatin also acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage . Additionally, it inhibits DNA synthesis by interfering with the enzymes involved in this process . These molecular interactions contribute to Pyridoxatin’s antibiotic and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxatin change over time. Studies have shown that Pyridoxatin remains stable under various conditions, maintaining its activity over extended periods In vitro and in vivo studies have indicated that Pyridoxatin can induce secondary metabolite production in fungi, suggesting its potential for long-term applications in biotechnology .

Dosage Effects in Animal Models

The effects of Pyridoxatin vary with different dosages in animal models. At lower doses, Pyridoxatin exhibits beneficial effects such as antioxidant activity and iron chelation . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that careful dosage regulation is essential for its therapeutic use.

Metabolic Pathways

Pyridoxatin is involved in several metabolic pathways. It interacts with enzymes such as MMP-2 and plays a role in lipid peroxidation and DNA synthesis inhibition . Pyridoxatin’s radical scavenging activity also impacts metabolic flux and metabolite levels, contributing to its overall biochemical effects . Its involvement in these pathways highlights its potential as a therapeutic agent in various diseases.

Transport and Distribution

Within cells and tissues, Pyridoxatin is transported and distributed through specific mechanisms. It is taken up by cells via carrier-mediated transport systems, which are pH-dependent and favor acidic conditions . Pyridoxatin’s distribution within tissues is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation . These transport mechanisms are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

Pyridoxatin’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Pyridoxatin’s localization within cells influences its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for optimizing its therapeutic applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de piridoxatina típicamente implica el uso de derivados de 1,3-oxazol. El proceso es una reacción de dos etapas:

Condensación de Dieno: Esta etapa implica la formación de aductos a través de la reacción de derivados de oxazol con dienófilos.

Aromatización e Hidrogenación Catalítica: Los aductos formados en la primera etapa sufren aromatización, seguida de hidrogenación catalítica para producir this compound.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El uso de derivados de etileno simétricos como dienófilos es común en entornos industriales para asegurar altos rendimientos y rentabilidad .

Tipos de Reacciones:

Oxidación: La this compound puede sufrir reacciones de oxidación, a menudo involucrando reactivos como el dióxido de manganeso activado.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el zinc y el ácido acético.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos hidroxilo y etenilo.

Reactivos y Condiciones Comunes:

Oxidación: Dióxido de manganeso activado y ácido sulfúrico concentrado.

Reducción: Zinc y ácido acético.

Sustitución: Se pueden usar varios nucleófilos dependiendo del producto de sustitución deseado.

Productos Principales:

Oxidación: Formación de oxima de piridoxal.

Reducción: Formación de piridoxamina.

Sustitución: Varios derivados de this compound sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

La piridoxatina se puede comparar con otras dihidroxipiridirinas y piridonas:

Compuestos Similares: Piridoxina, piridoxal, piridoxamina.

Unicidad: La estructura única de la this compound, con su sustituyente de 6-etenil-2,4-dimetilciclohexilo, la distingue de otros compuestos similares.

La this compound destaca por sus aplicaciones multifacéticas y su estructura química única, lo que la convierte en un compuesto valioso en diversos campos de la investigación científica y la industria.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pyridoxatin involves the condensation of pyridoxal and aniline followed by cyclization and reduction.", "Starting Materials": [ "Pyridoxal", "Aniline", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Pyridoxal and aniline are mixed in acetic acid and refluxed for several hours to form an imine intermediate.", "Step 2: The imine intermediate is then cyclized by heating with ethanol to form the pyridine ring.", "Step 3: The resulting compound is reduced with sodium borohydride in ethanol to form Pyridoxatin." ] } | |

Número CAS |

135529-30-5 |

Fórmula molecular |

C15H21NO3 |

Peso molecular |

263.33 g/mol |

Nombre IUPAC |

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |

Clave InChI |

OQJADHLOEAOIGC-LSCVPOLPSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C |

SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |

SMILES canónico |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pyridoxatin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide](/img/structure/B1193381.png)